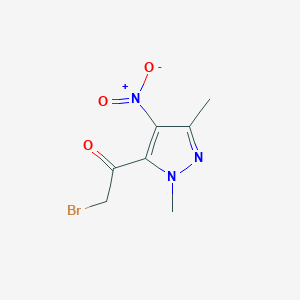
2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom, a nitro group, and two methyl groups attached to the pyrazole ring, along with an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone typically involves the bromination of 1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methyl groups attached to the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in solvents like ethanol or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Major Products
Substitution: Various substituted pyrazole derivatives.
Reduction: 2-Amino-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.
Scientific Research Applications
2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and nitro groups can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,4-dimethyl-3-nitro-2H-pyrazol-3-yl)-ethanone
- 2-Bromo-1-(2,5-dimethyl-3-nitro-2H-pyrazol-3-yl)-ethanone
- 2-Bromo-1-(2,5-dimethyl-4-nitro-1H-pyrazol-3-yl)-ethanone
Uniqueness
2-Bromo-1-(2,5-dimethyl-4-nitro-2H-pyrazol-3-yl)-ethanone is unique due to the specific positioning of the bromine, nitro, and methyl groups on the pyrazole ring This unique arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
2-bromo-1-(2,5-dimethyl-4-nitropyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O3/c1-4-6(11(13)14)7(5(12)3-8)10(2)9-4/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCMSZCQGHZSRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)CBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














